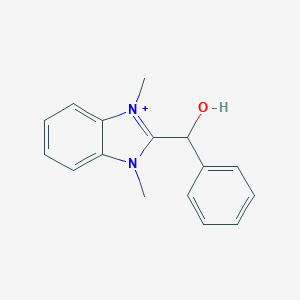![molecular formula C19H19N3O2 B252694 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol](/img/structure/B252694.png)
1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol, also known as PBAE, is a chemical compound that has been widely researched for its potential applications in the field of drug delivery. PBAE is a member of the poly(beta-amino ester) family of polymers, which are biodegradable and biocompatible materials that have been shown to be effective in delivering a wide range of therapeutic agents.
作用機序
The mechanism of action of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol in drug delivery is not fully understood, but it is believed to involve a combination of factors such as polymer degradation, endosomal escape, and intracellular trafficking. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol is a cationic polymer, which allows it to interact with negatively charged nucleic acids and facilitate their uptake into cells. Once inside the cell, the polymer may undergo degradation, releasing the cargo and allowing it to exert its therapeutic effect.
Biochemical and Physiological Effects:
1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has been shown to be biocompatible and non-toxic in vitro and in vivo. Studies have demonstrated that 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol does not induce significant cytotoxicity or inflammation in cells or tissues. However, the long-term effects of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol exposure on human health are not yet fully understood, and further research is needed to determine its safety profile.
実験室実験の利点と制限
One of the main advantages of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol as a drug delivery vehicle is its ability to deliver a wide range of therapeutics, including nucleic acids, small molecules, peptides, and proteins. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol is also biodegradable and biocompatible, which reduces the risk of toxicity and adverse effects. However, 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has some limitations, such as its potential for instability and aggregation, which can affect its efficacy as a drug delivery vehicle. Additionally, the optimal conditions for 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol-mediated delivery may vary depending on the specific therapeutic being delivered, which can complicate its use in certain applications.
将来の方向性
There are several potential directions for future research on 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol and its applications in drug delivery. One area of interest is the development of more stable and efficient 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol formulations that can overcome some of the limitations of current formulations. Additionally, there is a need for further research on the long-term safety and toxicity of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol in vivo, particularly in the context of chronic exposure. Finally, there is potential for the use of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol in other biomedical applications, such as tissue engineering and regenerative medicine.
合成法
The synthesis of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol typically involves the reaction of a primary amine with a diacrylate monomer in the presence of a catalyst. In the case of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol, the primary amine is derived from 3-(2-pyrimidinyloxy)benzylamine, which is reacted with 1-phenyl-2,2-dimethyl-1,3-dioxolane-4-methanol diacrylate in the presence of triethylamine as a catalyst. The resulting polymer can be purified using a variety of techniques, such as dialysis or precipitation.
科学的研究の応用
1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has been extensively studied for its potential applications in drug delivery, particularly for the delivery of nucleic acid-based therapeutics such as siRNA and DNA. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has been shown to be an effective vehicle for the delivery of these therapeutics, as it can protect the cargo from degradation and facilitate its uptake into cells. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has also been investigated for its potential use in the delivery of small molecule drugs, peptides, and proteins.
特性
製品名 |
1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC名 |
1-phenyl-2-[(3-pyrimidin-2-yloxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C19H19N3O2/c23-18(16-7-2-1-3-8-16)14-20-13-15-6-4-9-17(12-15)24-19-21-10-5-11-22-19/h1-12,18,20,23H,13-14H2 |
InChIキー |
PKELWPLYUJVFEW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OC3=NC=CC=N3)O |
正規SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OC3=NC=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)


